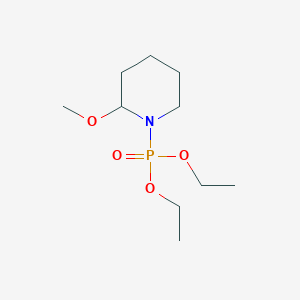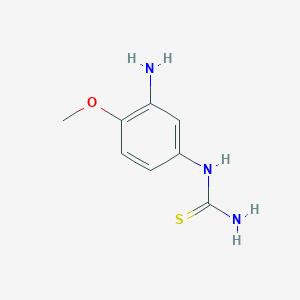
1,1-Ethenediamine, N,N'-diphenyl-2,2-bis(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenylsulfonyl groups and two diphenyl groups attached to an ethenediamine backbone. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- typically involves the reaction of ethenediamine with diphenyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- involves its interaction with molecular targets through its reactive functional groups. The phenylsulfonyl groups can form strong interactions with various biological molecules, while the ethenediamine backbone provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N’-dimethyl-: A simpler analog with two methyl groups instead of phenylsulfonyl groups.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains both ethyl and methyl groups, providing different reactivity and properties.
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Fully substituted with methyl groups, offering unique steric and electronic effects.
Uniqueness
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is unique due to the presence of both phenylsulfonyl and diphenyl groups, which confer distinct reactivity and stability. This makes it suitable for specific applications where other similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
90429-61-1 |
|---|---|
Molekularformel |
C26H22N2O4S2 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
2,2-bis(benzenesulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C26H22N2O4S2/c29-33(30,23-17-9-3-10-18-23)26(34(31,32)24-19-11-4-12-20-24)25(27-21-13-5-1-6-14-21)28-22-15-7-2-8-16-22/h1-20,27-28H |
InChI-Schlüssel |
SDFVLZUTPHRBQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



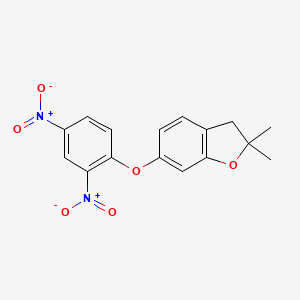
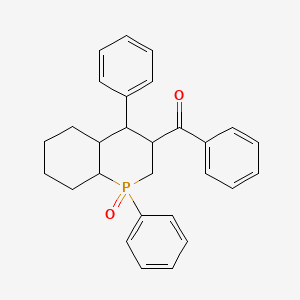
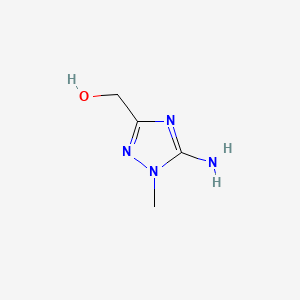
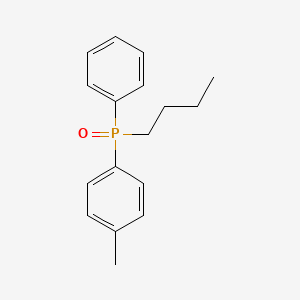

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
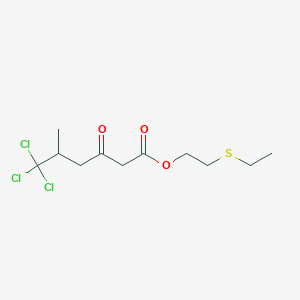
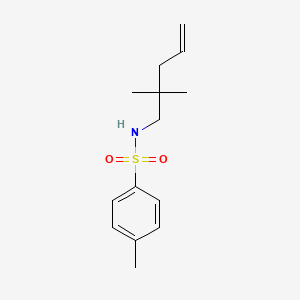
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
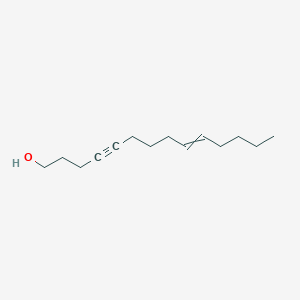
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
